molecular formula C23H21N5O5 B11492360 7-(3,4-dihydroxyphenyl)-8-(4-ethoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(3,4-dihydroxyphenyl)-8-(4-ethoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11492360
M. Wt: 447.4 g/mol
InChI Key: SNUBUXIZMWUCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dihydroxyphenyl and ethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dihydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the ethoxyphenyl group: This step often involves nucleophilic substitution reactions using ethoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced under hydrogenation conditions to yield corresponding hydroxy derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the ethoxyphenyl group can enhance binding affinity to certain proteins. This compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-DIHYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The presence of both dihydroxyphenyl and ethoxyphenyl groups in 7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE makes it unique compared to its analogs. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H21N5O5

Molecular Weight

447.4 g/mol

IUPAC Name

7-(3,4-dihydroxyphenyl)-6-(4-ethoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O5/c1-4-33-15-8-6-14(7-9-15)28-16(13-5-10-17(29)18(30)11-13)12-27-19-20(24-22(27)28)25(2)23(32)26(3)21(19)31/h5-12,29-30H,4H2,1-3H3

InChI Key

SNUBUXIZMWUCHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC(=C(C=C5)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.